

An In-depth Technical Guide to Ethyl 4-acetamidobenzoate

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Compound of Interest

Compound Name: *Ethyl 4-acetamidobenzoate*

Cat. No.: *B195670*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-acetamidobenzoate**, also known to as N-Acetylbenzocaine. The document details its chemical synonyms, physical and chemical properties, and provides an experimental protocol for its synthesis and characterization.

Synonyms

Ethyl 4-acetamidobenzoate is known by several other names in scientific literature and chemical databases. These include:

- N-Acetylbenzocaine
- 4-(Acetylamino)-Benzoic Acid Ethyl Ester
- p-(Acetylamino)benzoic acid ethyl ester
- Benzoic acid, 4-(acetylamino)-, ethyl ester
- Ethyl p-acetamidobenzoate

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of **Ethyl 4-acetamidobenzoate**.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₃ NO ₃	[1]
Molecular Weight	207.23 g/mol	[1]
CAS Number	5338-44-3	[1]
Appearance	White powder	[2]
Melting Point	153.0 to 157.0 °C	
Boiling Point	390.8 °C at 760 mmHg	
Density	1.171 g/cm ³	

Experimental Protocols

A common method for the synthesis of **Ethyl 4-acetamidobenzoate** is the acetylation of Benzocaine (Ethyl 4-aminobenzoate) using acetic anhydride.[\[2\]](#)

Materials:

- Benzocaine (Ethyl 4-aminobenzoate)
- Acetic anhydride
- Deionized water
- Sodium carbonate (solid)
- Chloroform
- Anhydrous sodium sulfate

Procedure:

- In a sealed tube, heat a mixture of Benzocaine (243 mg, 1.47 mmol) and 2.0 mL of acetic anhydride at 75°C for 30 minutes.[2]
- After cooling the reaction mixture, quench the reaction by adding 10 mL of deionized water. [2]
- Neutralize the mixture to a pH of 8 by the careful addition of solid sodium carbonate.[2]
- Extract the aqueous mixture with two 10 mL portions of chloroform.[2]
- Combine the organic extracts and dry them over anhydrous sodium sulfate.[2]
- Evaporate the solvent under vacuum to yield the final product as a white powder. The reported yield for this procedure is 82%. [2]

The synthesized product can be characterized using various analytical techniques to confirm its identity and purity.

Gas Chromatography/Mass Spectrometry (GC/MS):

- GC/MS analysis can be used to determine the purity of the synthesized compound and confirm its molecular weight. The mass spectrum of **Ethyl 4-acetamidobenzoate** shows a molecular ion peak at m/z 207.[1]

Infrared (IR) Spectroscopy:

- IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **Ethyl 4-acetamidobenzoate** will show characteristic absorption bands for the N-H stretch, C=O stretch of the ester and amide, and aromatic C-H bonds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

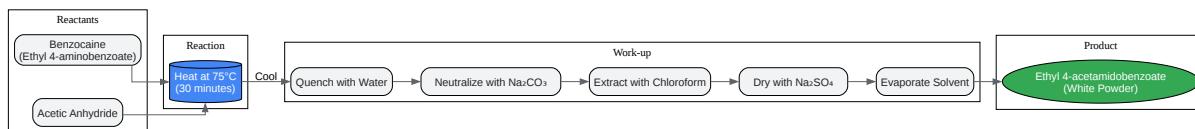
- ^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the structure of the molecule. The ^1H NMR spectrum will show distinct signals for the aromatic protons, the ethyl group protons, and the acetyl group protons.[3]

The following table summarizes the key spectral data for **Ethyl 4-acetamidobenzoate**.

Technique	Key Data	Reference
Mass Spec (EI)	Molecular Ion (M ⁺): 207 m/z	[1]
¹ H NMR	Chemical shifts (ppm) for aromatic, ethyl, and acetyl protons.	[3]
IR	Characteristic peaks for N-H, C=O (ester and amide), and aromatic C-H functional groups.	[2]

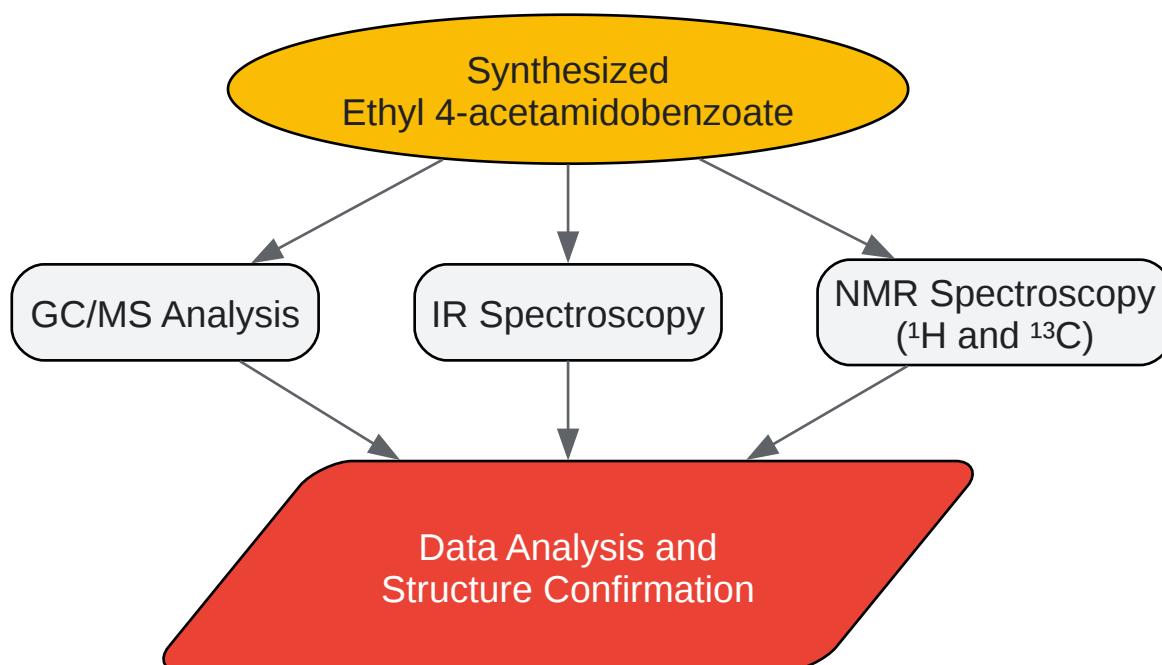
Experimental Workflow and Synthesis Diagram

The following diagrams illustrate the synthesis of **Ethyl 4-acetamidobenzoate** from Benzocaine and the subsequent characterization workflow.



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Synthesis of **Ethyl 4-acetamidobenzoate**.



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Characterization workflow for **Ethyl 4-acetamidobenzoate**.

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